molecular formula C22H26N2O5S2 B259130 ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B259130
M. Wt: 462.6 g/mol
InChI Key: IFPKVKLRSVYCDZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to identify the most efficient and cost-effective methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Piperidine, sulfonyl chloride derivatives

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various piperidinylsulfonyl derivatives

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit specific kinases or interact with DNA, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a thiophene ring, piperidinylsulfonyl group, and benzoyl moiety. This unique structure imparts specific biological activities and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C22H26N2O5S2

Molecular Weight

462.6 g/mol

IUPAC Name

ethyl 2-[(3-piperidin-1-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H26N2O5S2/c1-2-29-22(26)19-17-10-7-11-18(17)30-21(19)23-20(25)15-8-6-9-16(14-15)31(27,28)24-12-4-3-5-13-24/h6,8-9,14H,2-5,7,10-13H2,1H3,(H,23,25)

InChI Key

IFPKVKLRSVYCDZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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